molecular formula C10H14N2O4S B14387232 N-(Butan-2-yl)-3-nitrobenzene-1-sulfonamide CAS No. 89840-74-4

N-(Butan-2-yl)-3-nitrobenzene-1-sulfonamide

Cat. No.: B14387232
CAS No.: 89840-74-4
M. Wt: 258.30 g/mol
InChI Key: OVHYFCHZFXUBNC-UHFFFAOYSA-N
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Description

N-(Butan-2-yl)-3-nitrobenzene-1-sulfonamide is an organic compound with the molecular formula C10H14N2O4S. This compound features a butan-2-yl group attached to a 3-nitrobenzene-1-sulfonamide moiety. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Butan-2-yl)-3-nitrobenzene-1-sulfonamide typically involves the nitration of a benzene derivative followed by sulfonation and subsequent attachment of the butan-2-yl group. The general steps are as follows:

    Nitration: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

    Sulfonation: The nitrated benzene is then treated with sulfur trioxide or chlorosulfonic acid to introduce the sulfonamide group.

    Alkylation: Finally, the butan-2-yl group is introduced through an alkylation reaction using an appropriate alkylating agent.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(Butan-2-yl)-3-nitrobenzene-1-sulfonamide undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, particularly at the butan-2-yl group, leading to the formation of corresponding ketones or alcohols.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Reduction: 3-amino-N-(butan-2-yl)benzene-1-sulfonamide.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

    Oxidation: Corresponding ketones or alcohols from the oxidation of the butan-2-yl group.

Scientific Research Applications

N-(Butan-2-yl)-3-nitrobenzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(Butan-2-yl)-3-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(Butan-2-yl)-2-nitrobenzene-1-sulfonamide
  • N-(Butan-2-yl)-4-nitrobenzene-1-sulfonamide
  • N-(Butan-2-yl)-3-nitrobenzene-1-sulfonate

Uniqueness

N-(Butan-2-yl)-3-nitrobenzene-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the nitro and sulfonamide groups influences its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

89840-74-4

Molecular Formula

C10H14N2O4S

Molecular Weight

258.30 g/mol

IUPAC Name

N-butan-2-yl-3-nitrobenzenesulfonamide

InChI

InChI=1S/C10H14N2O4S/c1-3-8(2)11-17(15,16)10-6-4-5-9(7-10)12(13)14/h4-8,11H,3H2,1-2H3

InChI Key

OVHYFCHZFXUBNC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-]

Origin of Product

United States

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